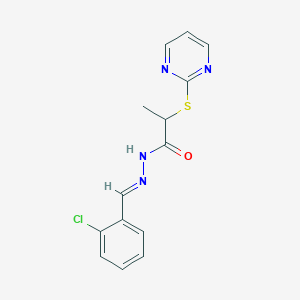![molecular formula C15H14ClN3O3 B5847525 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as CR-8, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide exerts its effects by inhibiting specific enzymes involved in various cellular processes. Specifically, this compound inhibits the activity of cyclin-dependent kinase 9 (CDK9) and glycogen synthase kinase 3β (GSK3β), which are involved in cancer cell proliferation and inflammatory cytokine production, respectively. By inhibiting these enzymes, this compound can effectively inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CDK9, which is involved in the regulation of gene expression and cell cycle progression. By inhibiting CDK9, this compound can effectively inhibit the growth of cancer cells. In inflammatory cells, this compound inhibits the activity of GSK3β, which is involved in the regulation of inflammatory cytokine production. By inhibiting GSK3β, this compound can effectively reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for CDK9 and GSK3β. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential off-target effects.
Orientations Futures
For the study of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide include the development of more potent and selective inhibitors, investigation of its role in other cellular processes, and exploration of its use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-chlorophenol with 2-bromopropanoic acid in the presence of a base to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine in the presence of a base to form this compound.
Applications De Recherche Scientifique
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has shown promising results in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation and autoimmune diseases, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-13-6-2-5-12(16)8-13)15(20)22-19-14(17)11-4-3-7-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQVNWWLWBANOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)



![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
